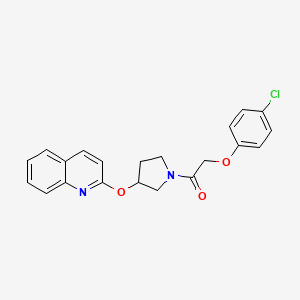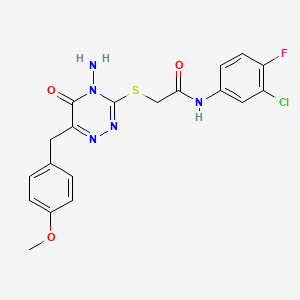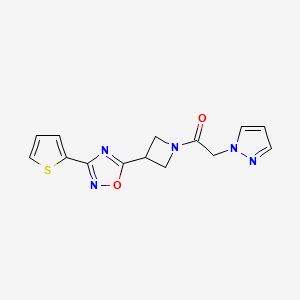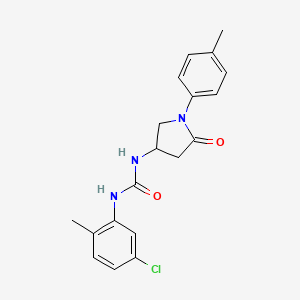
2-(4-Chlorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as Q-VD-OPh, is a synthetic small molecule that has been widely used in scientific research. Q-VD-OPh is a potent and selective inhibitor of caspase-3, a key enzyme involved in programmed cell death or apoptosis.
Scientific Research Applications
Anti-Cancer Applications
The compound 2-(4-Chlorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone and its derivatives have shown promising applications in anti-cancer research. A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrated high antiproliferative activity. It acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and potentially inducing apoptosis through cell cycle arrest at the G(2)/M phase (Via et al., 2008).
Catalytic Behavior and Synthesis
Another derivative, 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, was synthesized and used to prepare a series of complexes with iron(II) and cobalt(II) dichloride. These complexes demonstrated good catalytic activities for ethylene reactivity, such as oligomerization and polymerization, showcasing the compound's potential in material science and industrial chemistry (Sun et al., 2007).
Antibacterial Properties
A series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones were synthesized and exhibited potential antibacterial activity against various bacterial strains. This indicates the compound's relevance in the development of new antibacterial agents (Joshi et al., 2011).
Anti-Inflammatory and Cytotoxicity Evaluation
Derivatives of 2-(4-Chlorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone were synthesized and evaluated for their anti-inflammatory properties. The study highlighted compounds with significant potency against lysozyme and beta-glucuronidase release, as well as TNF-alpha formation, without exhibiting significant cytotoxicity, suggesting potential for medical applications in treating inflammation-related conditions (Chen et al., 2006).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-16-6-8-17(9-7-16)26-14-21(25)24-12-11-18(13-24)27-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,18H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHKONPBMNPPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478136.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2478142.png)
![1-(4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2478143.png)





![N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478152.png)


